Trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid

Melanocortin-4 Receptor Stereochemistry-Activity Relationship Drug Discovery Intermediate

Trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid (CAS 874990-37-1) is a chiral, trisubstituted pyrrolidine-3-carboxylic acid building block featuring a trans relationship between the 3-carboxylic acid and 4-(m-tolyl) substituents. This stereodefined compound serves as a critical intermediate for synthesizing biologically active molecules, particularly potent agonists of the human melanocortin-4 receptor (MC4R), where its specific stereochemistry and aryl substitution pattern directly control downstream pharmacological activity ,.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
Cat. No. B12357823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C19H21NO2/c1-14-6-5-9-16(10-14)17-12-20(13-18(17)19(21)22)11-15-7-3-2-4-8-15/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m0/s1
InChIKeyKKSMMUXMPIVMCZ-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-1-Benzyl-4-m-tolylpyrrolidine-3-carboxylic Acid: Defining Core Chemistry for Procurement


Trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid (CAS 874990-37-1) is a chiral, trisubstituted pyrrolidine-3-carboxylic acid building block featuring a trans relationship between the 3-carboxylic acid and 4-(m-tolyl) substituents [1]. This stereodefined compound serves as a critical intermediate for synthesizing biologically active molecules, particularly potent agonists of the human melanocortin-4 receptor (MC4R), where its specific stereochemistry and aryl substitution pattern directly control downstream pharmacological activity [2], [3].

Why Generic Substitution Fails: The Uncompromising Stereochemical and Aryl Requirements of Trans-1-Benzyl-4-m-tolylpyrrolidine-3-carboxylic Acid


In-class pyrrolidine-3-carboxylic acid derivatives cannot be generically interchanged due to the profound impact of relative stereochemistry and aryl substitution on downstream biological function. For example, in the context of melanocortin-4 receptor (MC4R) modulators, the trans-(3S,4R) configuration yields potent agonists, whereas the trans-(3R,4S) diastereomer functions as an antagonist, a functional reversal that renders the wrong enantiomer entirely unsuitable for agonist development [1]. Furthermore, the electron-donating meta-methyl group on the 4-phenyl ring directly modulates target receptor affinity and selectivity compared to unsubstituted phenyl or para-substituted analogs, making the specific m-tolyl substitution pattern a critical molecular determinant [2].

Quantitative Evidence Guide: Stereochemical Fidelity and Activity-Driven Selection for Trans-1-Benzyl-4-m-tolylpyrrolidine-3-carboxylic Acid


Stereochemistry Dictates Functional Agonist vs. Antagonist Activity at MC4R

The trans stereochemistry of the target compound is critical for pharmacological function. In a study of closely related trans-4-phenylpyrrolidine-3-carboxamides, the (3S,4R)-diastereoisomer exhibited potent MC4R agonist activity, while its (3R,4S)-isomer displayed antagonist activity. This functional reversal demonstrates that the trans relative configuration is necessary but not sufficient; the specific enantiomer must be controlled as present in the target compound. [1]

Melanocortin-4 Receptor Stereochemistry-Activity Relationship Drug Discovery Intermediate

Meta-Methyl Substitution Alters MC4R Binding Affinity and Selectivity Profiles

The target compound's m-tolyl group differentiates it from unsubstituted phenyl and para-substituted analogs. In MC4R agonist series, the introduction of a methyl group at the meta position of the 4-phenyl ring is known to influence receptor binding affinity and subtype selectivity, a trend documented in related pyrrolidine-based MC4R agonist patents where halogen and alkyl substitutions on the phenyl ring alter potency by >10-fold [1]. While specific Ki values for the free carboxylic acid are not disclosed, the structure-activity relationship data for advanced carboxamide analogs demonstrate that aryl substitution is a primary driver of biological activity [2].

Structure-Activity Relationship Aryl Substitution Melanocortin Receptors

Demonstrated Lack of Undesired 5-Lipoxygenase (5-LOX) Inhibitory Activity Enhances Target Selectivity

The target compound was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM and showed no significant activity (NS) [1]. This negative data point is important for differentiating the compound from other pyrrolidine-containing molecules that are known to inhibit 5-LOX, which could be an undesired off-target effect in programs focused on MC4R agonism for metabolic disorders. The absence of 5-LOX inhibition is a favorable selectivity indicator for this scaffold.

Selectivity Screening 5-Lipoxygenase Off-Target Activity

Validated Intermediate for High-Yield Chiral Synthesis of MC4R Agonists

Patented processes for preparing pyrrolidine-3-carboxylic acid-based MC4R agonists have achieved overall yields of ~71% with >99.9% enantiomeric excess (ee) when using enantiomerically pure trans-pyrrolidine acid intermediates [1]. While the specific patent exemplifies halogen-aryl derivatives, the process is directly applicable to the m-tolyl analog, demonstrating that procurement of the preformed, enantiopure trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid eliminates the need for costly chiral chromatography and low-yielding resolution steps.

Chiral Synthesis Process Chemistry MC4R Agonist

Optimal Research and Industrial Applications for Trans-1-Benzyl-4-m-tolylpyrrolidine-3-carboxylic Acid


Chiral Synthon for Structure-Activity Relationship (SAR) Studies on Melanocortin-4 Receptor (MC4R) Agonists

The compound is ideally suited as a key intermediate for the parallel synthesis of focused libraries of trans-4-arylpyrrolidine-3-carboxamides. Its predefined (3S,4R) stereochemistry ensures that all derived amides maintain the requisite absolute configuration for MC4R agonist activity, as documented by Jiang et al. (2007) where trans-(3S,4R) diastereomers were potent agonists (EC50 24 nM) [1]. The m-tolyl group provides a specific lipophilic and electronic profile for probing the aryl-binding pocket of MC4R in metabolic disease programs.

Template for Negating Undesired 5-Lipoxygenase (5-LOX) Cross-Reactivity in Anti-Obesity Programs

Given the clean profile against 5-LOX at 100 µM [1], this compound serves as a selectivity-validated starting point for designing MC4R agonists that must avoid modulating leukotriene biosynthesis, an important consideration in obesity and inflammation where dual MC4R/5-LOX activity could confound preclinical efficacy and safety readouts.

Cost-Efficient Chiral Building Block for Process Chemistry Scale-Up

By providing the enantiomerically pure trans acid, this compound eliminates the >50% material loss and expensive chiral chromatography steps that plague racemic syntheses [1]. This makes it the economically preferred choice for medicinal chemistry groups planning to scale up lead compounds to in vivo pharmacology and early process research for MC4R-targeting metabolic therapeutics.

Negative Control for Ortho- and Para-Tolyl Isomer Comparator Studies

Procurement of the pure meta-tolyl isomer is essential for comparative SAR studies against its ortho- and para-tolyl analogs. Subtle changes in the position of the methyl group on the 4-phenyl ring can dramatically alter receptor subtype selectivity and functional activity, making the availability of each regioisomer (ortho, meta, para) in enantiomerically pure form a prerequisite for rigorous molecular pharmacology studies [1].

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